N1 Substituent Branching: Structural Differentiation from Linear Alkyl and Aryl Analogs
The target compound bears a 3-methylbutyl (isopentyl) group at the N1 position, which is a branched C₅ alkyl chain. In contrast, the closest commercially available and literature-characterized analogs carry either linear alkyl chains (butyl, pentyl, hexyl) or aromatic substituents (phenyl, 4-fluorophenyl) at N1 [1]. In the FGFR1 inhibitor series, a change from 3-hydroxy-phenyl to 4-fluorophenyl at N1 shifts IC₅₀ from 0.32 μM to 27 μM, demonstrating the functional sensitivity of this position [1]. The branched-chain topology of CAS 881044-20-8 introduces distinct steric bulk and conformational flexibility compared to linear congeners, which occupy a narrower steric envelope . While direct comparative biochemical data are not publicly available for this specific compound, the N1 substituent is a primary determinant of biological activity in this chemotype, and the branched alkyl chain represents a structurally differentiated chemical space relative to characterized analogs.
| Evidence Dimension | N1 substituent topology and predicted lipophilicity |
|---|---|
| Target Compound Data | N1-(3-methylbutyl), branched C₅ alkyl; predicted cLogP ≈ 2.30 (based on scaffold-level prediction for C₁₆H₂₀N₄O isomers [2]) |
| Comparator Or Baseline | N1-pentyl analog (CID 2338540): linear C₅ alkyl, same MW 284.36; N1-(4-fluorophenyl) analog: aromatic substituent, MW 336.32 |
| Quantified Difference | Branched vs. linear topology; predicted lipophilicity difference vs. aryl analogs estimated at ΔcLogP ≈ 0.5–1.0 log units (class-level estimate) |
| Conditions | Structural and computational comparison; no direct comparative biochemical assay data available for the target compound |
Why This Matters
N1 substituent branching alters steric and lipophilic properties, which can differentially influence target binding, selectivity, and metabolic stability relative to linear-alkyl or aryl analogs—users cannot assume functional equivalence when substituting between these chemotypes.
- [1] Gryshchenko, A., Tarnavskiy, S. S., Levchenko, K., Bdzhola, V. G., Volynets, G. P., Golub, A. G., Ruban, T. P., Vygranenko, K. V., Lukash, L. L., & Yarmoluk, S. (2016). Design, synthesis and biological evaluation of 5-amino-4-(1H-benzoimidazol-2-yl)-phenyl-1,2-dihydro-pyrrol-3-ones as inhibitors of protein kinase FGFR1. Bioorganic & Medicinal Chemistry, 24(9), 2053–2059. View Source
- [2] sildrug.ibb.waw.pl. C₁₆H₂₀N₄O Predicted Properties: clogP 2.30, TPSA 51.02. Computational Database. View Source
